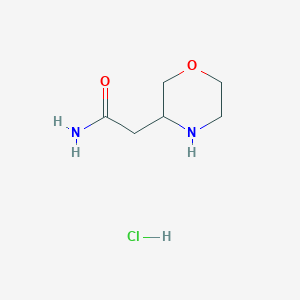

2-(Morpholin-3-yl)acetamide hydrochloride

Description

2-(Morpholin-3-yl)acetamide hydrochloride is a synthetic organic compound featuring a morpholine ring substituted at the 3-position with an acetamide group, which is further stabilized as a hydrochloride salt. The acetamide moiety enhances metabolic stability compared to ester-containing analogs, making this compound a candidate for drug development .

Key properties include:

- Molecular formula: Presumed to be C₆H₁₁ClN₂O₂ (based on close analogs).

Properties

IUPAC Name |

2-morpholin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-6(9)3-5-4-10-2-1-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVOHASTUMELBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-3-yl)acetamide hydrochloride typically involves the reaction of morpholine with chloroacetyl chloride, followed by the addition of ammonium chloride to form the hydrochloride salt. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Temperature: The reaction is usually carried out at room temperature.

Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted acetamide compounds.

Scientific Research Applications

Scientific Research Applications

2-(Morpholin-3-yl)acetamide hydrochloride has diverse applications across several fields:

Medicinal Chemistry

- Antimicrobial Activity : Studies have shown that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating notable potency .

Enzyme Inhibition

- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

Therapeutic Applications

- The compound's ability to modulate receptor activity positions it as a candidate for therapeutic uses in treating infections and metabolic diseases. Its structural similarities to other biologically active compounds enhance its potential for further development .

Antifungal Activity

A study highlighted the antifungal efficacy of morpholine derivatives, including this compound, demonstrating activity against Candida species and Aspergillus species. The compound exhibited promising in vitro activity while also being characterized by low plasmatic stability .

Research has shown that this compound interacts with specific molecular targets, such as enzymes and receptors. This interaction leads to modulation of various biological pathways, which could lead to therapeutic effects in different contexts .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Pathways | Observations |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant potency (MIC values) |

| Antifungal | Candida, Aspergillus | Effective against multiple strains |

| Enzyme Inhibition | Metabolic enzymes | Potential for drug development |

| Receptor Modulation | Various receptors | Therapeutic candidate |

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Derivatives

2-(Morpholin-3-yl)acetic Acid Hydrochloride (CAS 86967-55-7)

- Molecular weight : 181.62 g/mol.

- Key differences : Replaces the acetamide group with a carboxylic acid.

- Implications : Higher polarity and acidity compared to the acetamide derivative, likely reducing CNS penetration. Used as a synthetic intermediate rather than a drug candidate .

Methyl 2-(Morpholin-2-yl)acetate Hydrochloride (CAS 473269-88-4)

- Molecular formula: C₇H₁₄ClNO₃.

- Key differences : Ester group instead of amide; morpholine substitution at the 2-position.

- Implications : Ester groups are prone to hydrolysis, limiting in vivo stability. Substitution position (2- vs. 3-yl) may alter receptor binding or solubility .

trans-2-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 1807882-36-5)

Table 1: Morpholine Derivatives Comparison

| Compound | Molecular Formula | Functional Group | Key Feature | Potential Use |

|---|---|---|---|---|

| 2-(Morpholin-3-yl)acetamide HCl | C₆H₁₁ClN₂O₂ | Amide | Metabolic stability | CNS drug candidate |

| 2-(Morpholin-3-yl)acetic Acid HCl | C₆H₁₀ClNO₃ | Carboxylic acid | High polarity | Synthetic intermediate |

| Methyl 2-(Morpholin-2-yl)acetate | C₇H₁₄ClNO₃ | Ester | Hydrolysis-prone | Lab reagent |

Thiomorpholine and Heterocyclic Analogs

Methyl 2-(Thiomorpholin-3-yl)acetate Hydrochloride (CAS 1333933-79-1)

- Molecular formula: C₇H₁₄ClNO₂S.

- Key differences : Sulfur atom replaces oxygen in the morpholine ring.

- Sulfur-containing compounds often exhibit altered pharmacokinetics .

2-(2-Oxo-morpholin-3-yl)acetamide Derivatives

Non-Morpholine Acetamide Hydrochlorides

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

- Molecular formula : C₆H₁₅ClN₂O.

- Key differences : Lacks the morpholine ring; simpler amine structure.

N-Isopropyl-2-(3-carbamoylphenylamino)acetamide Hydrochloride

Biological Activity

2-(Morpholin-3-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₇H₁₄ClN₃O₂

- CAS Number: 1909306-17-7

The compound features a morpholine ring, which is known for its role in enhancing the solubility and permeability of drugs. The acetamide group contributes to its biological activity by participating in hydrogen bonding and influencing the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.

- Antifungal Activity:

- Antibacterial Potential:

- Anticonvulsant Properties:

Table 1: Summary of Biological Activities

Case Study: Antifungal Screening

A study screened a library of compounds, identifying 2-(Morpholin-3-yl)acetamide derivatives as effective antifungal agents. The introduction of structural modifications improved their plasmatic stability while maintaining antifungal efficacy. Notably, compounds showed a significant reduction in fungal inoculum size in vitro, suggesting potential for clinical application in treating fungal infections .

Case Study: Antibacterial Efficacy

In another investigation, derivatives were tested for their ability to disrupt biofilms formed by pathogenic bacteria. Results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation more effectively than conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.